



Application Notes and Protocols: VO-Ohpic Trihydrate for In Vivo Mouse Studies

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Compound of Interest		
Compound Name:	VO-Ohpic trihydrate	
Cat. No.:	B10780575	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of **VO-Ohpic trihydrate**, a potent and reversible non-competitive inhibitor of Phosphatase and Tensin Homolog (PTEN), in mouse models. The information compiled herein is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound across various disease areas.

Mechanism of Action

VO-Ohpic trihydrate exerts its biological effects by inhibiting PTEN, a dual-specificity phosphatase that acts as a critical negative regulator of the PI3K/Akt signaling pathway.[1][2][3] PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby antagonizing the activity of phosphoinositide 3-kinase (PI3K).[1][4][5] By inhibiting PTEN, **VO-Ohpic trihydrate** leads to the accumulation of PIP3 at the plasma membrane, resulting in the subsequent activation of Akt and its downstream effectors.[1][5] This signaling cascade plays a crucial role in regulating fundamental cellular processes, including cell survival, growth, proliferation, and metabolism.[1][2]

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and experimental contexts for **VO-Ohpic trihydrate** in mice.



Application Area	Mouse Strain	Dosage	Administrat ion Route	Frequency	Key Findings
Oncology (Hepatocellul ar Carcinoma)	Nude Athymic	10 mg/kg	Intraperitonea I (i.p.)	Daily (6 days/week)	Significantly inhibited tumor growth in Hep3B cell xenografts.[1]
Cardioprotect ion (Ischemia- Reperfusion)	C57BL/6	10 μg/kg	Intraperitonea I (i.p.)	Single dose 30 minutes prior to ischemia	Significantly increased survival and improved cardiac function.[1]
Cardioprotect ion (Doxorubicin- Induced Cardiomyopa thy)	C57BL/6J	30 μg/kg (cumulative dose)	Intraperitonea I (i.p.)	Not specified	Attenuated cardiac remodeling and improved cardiac function.[6]
Intervertebral Disc Degeneration	Not specified	Not specified in vivo	Not specified	Not specified	Ameliorated cartilage endplate degeneration and intervertebral disc degeneration development.

Experimental Protocols Hepatocellular Carcinoma Xenograft Model



Objective: To evaluate the anti-tumor efficacy of **VO-Ohpic trihydrate** in a mouse xenograft model of hepatocellular carcinoma.

Materials:

- VO-Ohpic trihydrate
- DMSO (Dimethyl sulfoxide)
- Sterile saline (0.9% NaCl)
- Hep3B human hepatocellular carcinoma cells
- Male nude athymic mice
- Calipers for tumor measurement

Protocol:

- Cell Culture: Culture Hep3B cells in appropriate media until they reach the desired confluence for injection.
- Tumor Cell Implantation: Subcutaneously inject Hep3B cells into the flank of each mouse.
- Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size. Monitor tumor volume regularly using calipers.
- Drug Preparation: Prepare a stock solution of VO-Ohpic trihydrate in DMSO. For administration, dilute the stock solution with sterile saline to the final desired concentration of 10 mg/kg. The final DMSO concentration should be minimized to avoid toxicity.[8]
- Administration: Once tumors are established, administer VO-Ohpic trihydrate (10 mg/kg) or vehicle control (e.g., saline with a similar concentration of DMSO) via intraperitoneal injection daily, six days a week.[5]
- Endpoint Analysis: Monitor tumor growth and the general health of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further



analysis, such as Western blotting to assess the phosphorylation status of Akt and other downstream targets.[5]

Myocardial Ischemia-Reperfusion Injury Model

Objective: To assess the cardioprotective effects of **VO-Ohpic trihydrate** in a mouse model of myocardial ischemia-reperfusion injury.

Materials:

- VO-Ohpic trihydrate
- DMSO
- Sterile saline
- C57BL/6 mice
- Surgical instruments for thoracotomy
- Suture for coronary artery ligation

Protocol:

- Animal Preparation: Anesthetize the mice and perform a thoracotomy to expose the heart.
- Drug Preparation: Prepare the VO-Ohpic trihydrate solution as described in the oncology protocol, adjusting the final concentration to deliver a dose of 10 μg/kg.[1]
- Administration: Thirty minutes prior to inducing ischemia, administer a single dose of VO-Ohpic trihydrate or vehicle control via intraperitoneal injection.[1]
- Ischemia Induction: Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial ischemia.
- Reperfusion: After a defined period of ischemia (e.g., 30-60 minutes), release the ligature to allow for reperfusion of the myocardium.



• Endpoint Analysis: Monitor the survival of the mice. At the conclusion of the reperfusion period, assess cardiac function (e.g., using echocardiography) and determine the infarct size.[1]

Doxorubicin-Induced Cardiomyopathy Model

Objective: To investigate the ability of **VO-Ohpic trihydrate** to mitigate doxorubicin-induced cardiac dysfunction.

Materials:

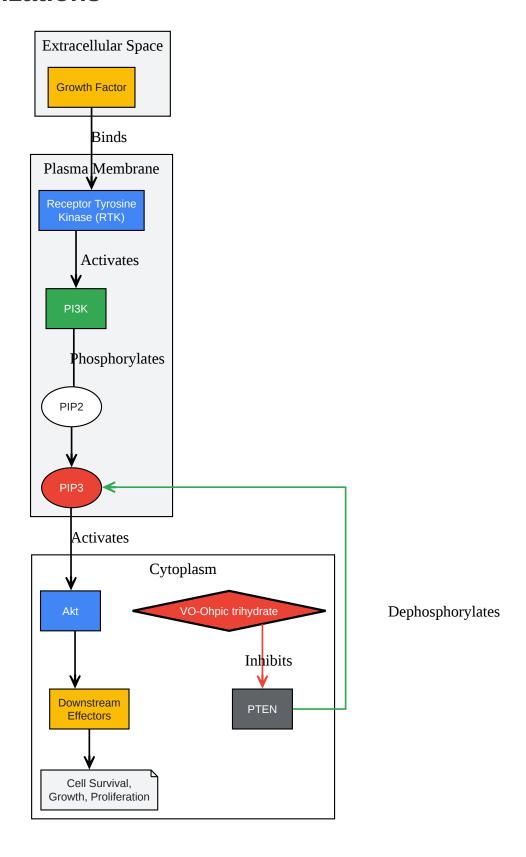
- VO-Ohpic trihydrate
- Doxorubicin
- DMSO
- Sterile saline
- C57BL/6J mice

Protocol:

- Induction of Cardiomyopathy: Administer doxorubicin to the mice to induce cardiomyopathy.
 The specific dosing regimen for doxorubicin should be established based on literature standards to achieve a consistent level of cardiac injury.
- Drug Preparation: Prepare the VO-Ohpic trihydrate solution for a cumulative dose of 30 μg/kg. The exact preparation and administration schedule should be optimized for the study design.[6]
- Administration: Administer VO-Ohpic trihydrate or vehicle control to the mice concurrently
 with or following the doxorubicin treatment. The timing of administration will depend on
 whether the goal is to prevent or treat the cardiomyopathy.
- Endpoint Analysis: Monitor cardiac function using echocardiography at baseline and at various time points throughout the study. At the end of the study, harvest the hearts for histological analysis to assess cardiac remodeling, fibrosis, and apoptosis.[6]



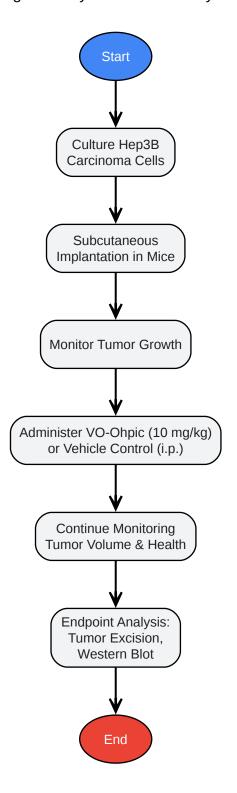
Visualizations



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Caption: PTEN/PI3K/Akt Signaling Pathway and the inhibitory action of **VO-Ohpic trihydrate**.



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Caption: Experimental workflow for the hepatocellular carcinoma xenograft model.



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